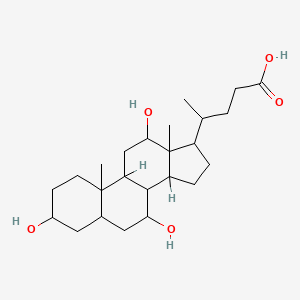![molecular formula C7H11N3 B10847396 rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847396.png)
rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine typically involves the construction of the cyclopropyl and imidazole moieties followed by their coupling. . The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce cyclopropylamines .
Applications De Recherche Scientifique
rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine: Similar in structure but with a piperidine ring instead of a cyclopropyl group.
rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride: Features a carboxylic acid group instead of a methanamine group.
Uniqueness
rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is unique due to its specific combination of a cyclopropyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6+/m0/s1 |
Clé InChI |
LMFNLINKCDGRTE-NTSWFWBYSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C2=CN=CN2)CN |
SMILES canonique |
C1C(C1C2=CN=CN2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)
![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)
![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)

![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)
![c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)
![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)
![c[L-Phe-D-pro-L-Phe-D-trp]](/img/structure/B10847375.png)

![c[L-Phe-D-pro-L-mTyr-D-trp]](/img/structure/B10847387.png)
![c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847391.png)
![c[L-Tyr-D-pro-L-Phe-D-trp]](/img/structure/B10847394.png)
![c[L-Phe-D-pro-L-Tyr-D-trp]](/img/structure/B10847402.png)
